molecular formula C11H11NO B14036085 (3-Methylisoquinolin-8-yl)methanol

(3-Methylisoquinolin-8-yl)methanol

Cat. No.: B14036085
M. Wt: 173.21 g/mol
InChI Key: ADMFKBFGQOFDJZ-UHFFFAOYSA-N
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Description

(3-Methylisoquinolin-8-yl)methanol is an isoquinoline derivative characterized by a methyl group at the 3-position and a hydroxymethyl (-CH₂OH) substituent at the 8-position of the isoquinoline scaffold. Isoquinoline derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and neuroprotective properties.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(3-methylisoquinolin-8-yl)methanol

InChI

InChI=1S/C11H11NO/c1-8-5-9-3-2-4-10(7-13)11(9)6-12-8/h2-6,13H,7H2,1H3

InChI Key

ADMFKBFGQOFDJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C(=CC=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylisoquinolin-8-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with isoquinoline as the starting material.

    Methylation: The isoquinoline undergoes methylation at the 3-position using a methylating agent such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

    Hydroxymethylation: The resulting 3-methylisoquinoline is then subjected to hydroxymethylation at the 8-position. This can be achieved using formaldehyde (CH₂O) and a reducing agent such as sodium borohydride (NaBH₄).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Methylisoquinolin-8-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or alkyl halides for etherification.

Major Products

    Oxidation: (3-Methylisoquinolin-8-yl)aldehyde or (3-Methylisoquinolin-8-yl)carboxylic acid.

    Reduction: (3-Methylisoquinolin-8-yl)amine.

    Substitution: (3-Methylisoquinolin-8-yl)chloride or (3-Methylisoquinolin-8-yl)ether.

Scientific Research Applications

(3-Methylisoquinolin-8-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving isoquinoline derivatives.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-Methylisoquinolin-8-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3-Methylisoquinolin-8-yl)methanol with three analogs synthesized in , focusing on structural features, synthetic pathways, and inferred properties.

Key Observations

Functional Group Influence: The hydroxymethyl group in this compound contrasts with the methoxy (-OCH₃) and dioxolo (-OCH₂O-) groups in the analog 4-([1,3]Dioxolo[4,5-g]isoquinolin-8-yl)-2-methoxyphenol. The TBDMS-protected intermediate (1-3) demonstrates the use of silyl ethers to stabilize hydroxyl groups during synthesis, a strategy that could theoretically apply to this compound to improve reaction compatibility .

Synthetic Efficiency: The methylated derivative (1-5) in showed a low yield (25%), suggesting challenges in alkylation steps. By analogy, introducing the -CH₂OH group in this compound might require optimized conditions (e.g., protective group strategies or catalyst selection) to avoid similar inefficiencies .

Purification and Stability: All compounds in were purified via silica gel thin-layer chromatography (TLC), indicating that this compound’s polar hydroxymethyl group may necessitate similar techniques for isolation. However, the compound’s stability under acidic or basic conditions (e.g., during TFA treatment in ) remains unconfirmed .

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